Cas no 2138569-26-1 (2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid
- EN300-1141084
- 2138569-26-1
- 2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid
-
- Inchi: 1S/C18H23N3O4/c1-3-7-15-19-10-11-21(15)13-18(2,16(22)23)20-17(24)25-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,20,24)(H,22,23)
- InChI Key: XCUIMYCLUDSEMF-UHFFFAOYSA-N
- SMILES: OC(C(C)(CN1C=CN=C1CCC)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 345.16885622g/mol
- Monoisotopic Mass: 345.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 93.4Ų
2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141084-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 0.5g |
$1043.0 | 2023-10-26 | |
Enamine | EN300-1141084-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 0.05g |
$912.0 | 2023-10-26 | |
Enamine | EN300-1141084-5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 5g |
$3147.0 | 2023-10-26 | |
Enamine | EN300-1141084-1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 1g |
$1086.0 | 2023-10-26 | |
Enamine | EN300-1141084-10g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 10g |
$4667.0 | 2023-10-26 | |
Enamine | EN300-1141084-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 0.1g |
$956.0 | 2023-10-26 | |
Enamine | EN300-1141084-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1141084-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 0.25g |
$999.0 | 2023-10-26 | |
Enamine | EN300-1141084-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |
2138569-26-1 | 95% | 2.5g |
$2127.0 | 2023-10-26 |
2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid Related Literature
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Book reviews
Additional information on 2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid
2-{(Benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid: A Comprehensive Overview
The compound 2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, identified by the CAS number 2138569-26-1, represents a significant advancement in the field of organic chemistry. This molecule, with its intricate structure, has garnered attention due to its potential applications in drug discovery and material science. The compound's unique combination of functional groups, including the benzyloxy, carbonylamino, and imidazol moieties, contributes to its versatile chemical properties.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The presence of the imidazol ring, a heterocyclic structure known for its stability and reactivity, has been linked to various pharmacological activities. Researchers have explored the potential of this compound in targeting specific enzymes and receptors, making it a promising candidate for anti-inflammatory and anticancer drug development.
The synthesis of this compound involves a multi-step process that showcases the ingenuity of modern organic chemistry. The incorporation of the benzyloxy group enhances the molecule's solubility and bioavailability, while the carbonylamino group introduces hydrogen bonding capabilities, crucial for interactions within biological systems. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing production costs and improving yield.
In terms of applications, this compound has shown remarkable potential in material science. Its ability to form stable complexes with metal ions makes it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Furthermore, the compound's thermal stability and mechanical properties make it suitable for high-performance materials used in aerospace and electronics industries.
The structural elucidation of this compound has been made possible through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided insights into the spatial arrangement of atoms, which is critical for understanding its reactivity and functionality. Recent research has also focused on computational modeling to predict the compound's behavior under various conditions, aiding in its optimization for industrial applications.
In conclusion, 2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid stands as a testament to the progress in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both pharmaceuticals and advanced materials. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to scientific innovation.
2138569-26-1 (2-{(benzyloxy)carbonylamino}-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoic acid) Related Products
- 1533526-69-0(Cycloheptanol, 1-(2-aminoethyl)-4,4-dimethyl-)
- 2228981-53-9(2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylmorpholine)
- 1275827-70-7(4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline)
- 1566523-63-4(5-3-(trifluoromethyl)-1H-pyrazol-1-ylthiophene-2-carbaldehyde)
- 4023-53-4(Tris(2-cyanoethyl)phosphine)
- 1780849-36-6(Methyl 3-amino-4-methoxy-5-methylbenzoate)
- 2138162-86-2(tert-butyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate)
- 1261234-02-9((R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride)
- 1805320-61-9(Methyl 2-(difluoromethyl)-4-nitropyridine-5-acetate)
- 2229582-42-5(3-(5-bromo-3-methylfuran-2-yl)methylazetidin-3-ol)




